molecular formula C11H12N2O2 B043257 6,7-Dimethoxy-2-methylquinoxaline CAS No. 143159-04-0

6,7-Dimethoxy-2-methylquinoxaline

Cat. No. B043257
M. Wt: 204.22 g/mol
InChI Key: BGWJSTZPSPZPFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-2-methylquinoxaline can be achieved through the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, yielding the methylglyoxal adduct. This process involves producing the derivatizing agent and the internal standard suitable for assay, recovery experiments, and internal standardization in the analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992). Additionally, complex transformations from 6,7-Dimethoxy-4-methylquinoline through nitrations, aldehyde conversions, and reduction processes have been employed in the synthesis of related quinoline and isoquinoline compounds (Roberts et al., 1997).

Scientific Research Applications

  • Anticonvulsant Activity : A compound closely related to 6,7-Dimethoxy-2-methylquinoxaline, specifically 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has shown significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).

  • Separating P-glycoprotein (P-gp) Activity from σ2 Receptor Affinity : The deconstruction of 6,7-dimethoxytetrahydroisoquinoline moiety in mixed 2/P-gp agents can lead to the development of P-gp selective agents without 2 receptor affinity (Pati et al., 2015).

  • Inhibition of Apamin-Sensitive Ca2+-Activated K+ Channels : Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives show potential as inhibitors of these channels in rat dopaminergic neurons (Graulich et al., 2006).

  • Modeling Biological Activity : Dissociative electron capture spectroscopy and density functional theory have been used to model the biological activity of quinoxalin derivatives, which are widely used in medicine and the food industry (Tayupov et al., 2021).

  • Antiviral Activity Against HCMV : Novel quinoxaline derivatives exhibit potent antiviral activity against Human Cytomegalovirus (HCMV) with low cytotoxicity and high selectivity (Elzahabi, 2017).

  • Fluorescence Probe for Studying Hydration Dynamics : 6,7-dimethoxy-coumarin serves as a useful fluorescence probe in biologically relevant systems, potentially applicable in protein studies and enzyme substrates (Ghose et al., 2018).

  • Synthesis of Marine Alkaloids : A method for synthesizing marine alkaloids like batzelline C and discorhabdin C from quinoline, with potential applications in pharmaceutical research, has been demonstrated (Roberts et al., 1996).

Future Directions

The future directions for 6,7-Dimethoxy-2-methylquinoxaline could involve further exploration of its potential biological activities, given the known properties of quinoxaline derivatives6. However, specific future directions are not explicitly stated in the available literature.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

6,7-dimethoxy-2-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWJSTZPSPZPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162328
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-methylquinoxaline

CAS RN

143159-04-0
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared using an adaptation of the published method of Tamao, et al. Tetrahedron, 1982, 38, 3347-3354. To a THF solution under argon is added 2-Chloro-6,7-dimethoxyquinoxaline (5 g, 26 mmol) and NiCl2 (dppp) (0.14 g, 0.26 mmol). The reaction mixture is cooled to 0° C., and a 3 M solution of MeMgBr in Et2O (13 mL, 39 mmol) is added portionwise. The reaction mixture is allowed to warm to room temperature, stirred for 1 hours then refluxed for 1.5 hours. The mixture is cooled, quenched with 10% HCl, stirred 10 minutes, then made basic with 5% NaOH. CH2Cl2 and H2O are added to the reaction, and the mixture stirred overnight. Additional CH2Cl, H2O, and NaCl are then added and the mixture is filtered. The resulting solution is poured into a separatory funnel, and the aqueous layers are washed 3× with CH2Cl2. The organic layers are combined, washed with brine, dried (MgSO4), concentrated onto silica gel, and chromatographed (50%-80% EtOAc/hexanes) to provide a orange solid (49% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
AC McLellan, PJ Thornalley - Analytica chimica acta, 1992 - Elsevier
Methylglyoxal (2-oxopropanal) may be assayed in chemical and biological systems by derivatisation with 1,2-diamino-4,5-dimethoxybenzene to form 6,7-dimethoxy-2-methylquinoxaline…
Number of citations: 94 www.sciencedirect.com
I Nemet, L Varga-Defterdarović, Z Turk - Clinical biochemistry, 2004 - Elsevier
Objectives: To detect methylglyoxal (MG), a highly reactive α-oxoaldehyde found widespread throughout biological life, in human plasma using reverse-phase high-performance liquid …
Number of citations: 81 www.sciencedirect.com
AC McLellan, SA Phillips, PJ Thornalley - Analytical biochemistry, 1992 - Elsevier
A procedure for the assay of methylglyoxal in biologicalsystems is described, together with sample storage, sample processing procedures, and statistical evaluation. Specimen data …
Number of citations: 272 www.sciencedirect.com
GUO Ran, LUO Hai - Journal of Chinese Mass Spectrometry Society, 2009 - jcmss.com.cn
Abstract: A desorption electrospray ionization mass spectrometry (DESI-MS) method was developed to determine methylglyoxal (MG) present in beers. This method utilized 1, 2-diamino…
Number of citations: 1 www.jcmss.com.cn
CG Schalkwijk, MA Vermeer, N Verzijl… - The Maillard reaction in …, 2005 - Elsevier
Nonenzymatic glycosylation of low-density lipoprotein (LDL) has been suggested to be involved in the development of atherosclerosis in patients with diabetes. Since α-dicarbonyl …
Number of citations: 2 www.sciencedirect.com
F Leonard - 1944 - search.proquest.com
Sulfanilamide was first prepared by Oelmol in 1908, in the course of his investigations on azo dyestuffs, but almost thirty years elapsed before a group of chemists working at the Pasteur …
Number of citations: 0 search.proquest.com
K Akira, Y Matsumoto, T Hashimoto - Clinical Chemistry and …, 2004 - degruyter.com
Carbonyl stress compounds such as glyoxal and methylglyoxal have been recently attracting much attention because of their possible clinical significance in chronic and age-related …
Number of citations: 41 www.degruyter.com
PJ Thornalley, N Rabbani - Biochemical Society Transactions, 2014 - portlandpress.com
Methylglyoxal and glyoxal are endogenous α-oxoaldehyde metabolites and substrates of the glyoxalase system. These and related α-oxoaldehydes are often determined in cell, tissue …
Number of citations: 34 portlandpress.com
S Heber, PM Haller, A Kiss, B Jäger, K Huber… - Biomedicines, 2022 - mdpi.com
Background: Preclinical studies suggest that methylglyoxal (MG) increases within the myocardium upon acute myocardial infarction (AMI) and thereafter contributes to adverse …
Number of citations: 3 www.mdpi.com
M Arai, N Nihonmatsu-Kikuchi, M Itokawa, N Rabbani… - 2014 - portlandpress.com
Glyoxalase I catalyses the isomerization of the hemithioacetal formed non-enzymatically from methylglyoxal and glutathione to S-D-lactoylglutathione. The activity of glyoxalase I is …
Number of citations: 91 portlandpress.com

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